Cas no 1632463-24-1 (Rivaroxaban Pseudodimer)

Rivaroxaban Pseudodimer 化学的及び物理的性質
名前と識別子
-
- Rivaroxaban Impurity 9
- Rivaroxaban Dimer Impurity
- Rivaroxaban Pseudodimer
- ethyl]thiophene-2-carboxamide
- 5-CHLORO-N-(4-((S)-5-((5-CHLOROTHIOPHENE-2-CARBOXAMIDO)METHYL)-2-OXOOXAZOLIDIN-3-YL)PHENYL)-N-(2-(2-OXO-2-((((S)-2-OXO-3-(4-(3-OXOMORPHOLINO)PHENYL)OXAZOLIDIN-5-YL)METHYL)AMINO)ETHOXY)ETHYL)THIOPHENE-2-CARBOXAMIDE
- 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]m
- UNII-BRX9RYC4YB
- RIVAROXABAN IMPURITY J [EP IMPURITY]
- BRX9RYC4YB
- 5-Chloro-N-(4-((5S)-5-((((5-chloro-2-thienyl)carbonyl)amino)methyl)-2-oxo-3-oxazolidinyl)phenyl)-N-(2-(2-oxo-2-((((5S)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)amino)ethoxy)ethyl)-2-thiophenecarboxamide
- Rivaroxaban impurity J [EP]
- F19394
- 5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]ethoxy]ethyl]-2-Thiophenecarboxamide,
- 2-Thiophenecarboxamide, 5-chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]ethoxy]ethyl]-
- 1632463-24-1
- 5-Chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
- 5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]ethoxy]ethyl]-2-thiophenecarboxamide
- 2-Thiophenecarboxamide, 5-chloro-N-(4-((5S)-5-((((5-chloro-2-thienyl)carbonyl)amino)methyl)-2-oxo-3-oxazolidinyl)phenyl)-N-(2-(2-oxo-2-((((5S)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)amino)ethoxy)ethyl)-
-
- インチ: 1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)/t27-,28-/m0/s1
- InChIKey: CYLLZCQTBKRWBP-NSOVKSMOSA-N
- ほほえんだ: ClC1=CC=C(C(NC[C@H]2CN(C(=O)O2)C2C=CC(=CC=2)N(C(C2=CC=C(S2)Cl)=O)CCOCC(NC[C@H]2CN(C(=O)O2)C2C=CC(=CC=2)N2C(COCC2)=O)=O)=O)S1
計算された属性
- せいみつぶんしりょう: 870.131139g/mol
- どういたいしつりょう: 870.131139g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 12
- 重原子数: 58
- 回転可能化学結合数: 15
- 複雑さ: 1510
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 871.8g/mol
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 233
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 1111.6±65.0 °C at 760 mmHg
- フラッシュポイント: 626.1±34.3 °C
- じょうきあつ: 0.0±0.3 mmHg at 25°C
Rivaroxaban Pseudodimer 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | R538015-10mg |
Rivaroxaban Pseudodimer |
1632463-24-1 | 10mg |
$ 453.00 | 2023-09-06 | ||
TRC | R538015-50mg |
Rivaroxaban Pseudodimer |
1632463-24-1 | 50mg |
$ 1489.00 | 2023-09-06 | ||
AK Scientific | 5693EA-100mg |
5-Chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
1632463-24-1 | 95% | 100mg |
$548 | 2023-09-16 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1604574-30MG |
Rivaroxaban Related Compound J |
1632463-24-1 | United States Pharmacopeia (USP) Reference Standard | ¥18445.62 | 2022-02-21 | ||
A2B Chem LLC | AF00604-50mg |
5-chloro-N-(4-((S)-5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)-N-(2-(2-oxo-2-((((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)amino)ethoxy)ethyl)thiophene-2-carboxamide |
1632463-24-1 | 95% | 50mg |
$472.00 | 2024-01-03 | |
A2B Chem LLC | AF00604-10mg |
5-chloro-N-(4-((S)-5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)-N-(2-(2-oxo-2-((((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)amino)ethoxy)ethyl)thiophene-2-carboxamide |
1632463-24-1 | 95% | 10mg |
$199.00 | 2024-01-03 | |
A2B Chem LLC | AF00604-100mg |
5-chloro-N-(4-((S)-5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)-N-(2-(2-oxo-2-((((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)amino)ethoxy)ethyl)thiophene-2-carboxamide |
1632463-24-1 | 98% | 100mg |
$477.00 | 2024-04-20 | |
Ambeed | A994551-250mg |
5-Chloro-N-(4-((S)-5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)-N-(2-(2-oxo-2-((((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)amino)ethoxy)ethyl)thiophene-2-carboxamide |
1632463-24-1 | 95% | 250mg |
$705.0 | 2024-04-23 | |
1PlusChem | 1P00AQVW-100mg |
5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]ethoxy]ethyl]-2-thiophenecarboxamide |
1632463-24-1 | 95% | 100mg |
$296.00 | 2025-03-12 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1604574-30MG |
1632463-24-1 | 30MG |
¥19579.86 | 2023-01-05 |
Rivaroxaban Pseudodimer 関連文献
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
Rivaroxaban Pseudodimerに関する追加情報
Research Brief on Rivaroxaban Pseudodimer (CAS: 1632463-24-1): Advances in Anticoagulant Drug Development
The compound Rivaroxaban Pseudodimer (CAS: 1632463-24-1) has recently emerged as a subject of significant interest in the field of anticoagulant drug development. As a derivative of the well-known direct oral anticoagulant (DOAC) Rivaroxaban, this pseudodimer structure represents a novel approach to enhancing the pharmacological properties of Factor Xa inhibitors. Recent studies have focused on elucidating its molecular interactions, pharmacokinetic profile, and potential therapeutic advantages over existing anticoagulants.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Rivaroxaban Pseudodimer exhibits a unique dual-binding mechanism to Factor Xa, with the pseudodimer structure enabling simultaneous interaction at both the active site and exosite regions. This characteristic results in a 3.2-fold increase in binding affinity compared to monomeric Rivaroxaban, as measured by surface plasmon resonance (SPR) assays. The study also reported improved selectivity against other serine proteases, suggesting reduced off-target effects.
Pharmacokinetic evaluations of 1632463-24-1 in preclinical models have revealed several promising features. The compound maintains the favorable oral bioavailability of its parent molecule (approximately 80% in canine models) while demonstrating an extended half-life of 15-18 hours, compared to 5-9 hours for standard Rivaroxaban. This prolonged duration of action could potentially translate to once-daily dosing in clinical applications, addressing a current limitation in anticoagulant therapy.
Structural analysis using X-ray crystallography has provided critical insights into the molecular basis for the enhanced activity of Rivaroxaban Pseudodimer. The pseudodimer forms a stable ternary complex with Factor Xa, creating additional hydrogen bonds and hydrophobic interactions that are not possible with the monomeric form. These structural findings, published in Nature Structural & Molecular Biology, have opened new avenues for rational design of next-generation anticoagulants.
Recent in vivo studies have evaluated the safety profile of 1632463-24-1, particularly regarding bleeding risk - a major concern with anticoagulant therapies. Animal models demonstrated a 40% reduction in bleeding time compared to equivalent anti-Factor Xa activity doses of Rivaroxaban, suggesting an improved therapeutic window. Researchers attribute this to the compound's unique mechanism of action that preserves hemostatic capacity while effectively inhibiting thrombosis.
The development of Rivaroxaban Pseudodimer represents a significant advancement in anticoagulant drug design, combining structural innovation with improved pharmacological properties. Current research efforts are focused on optimizing the synthesis route for 1632463-24-1 and preparing for Phase I clinical trials. If successful, this compound could address several unmet needs in anticoagulation therapy, including reduced bleeding risk and simplified dosing regimens.
1632463-24-1 (Rivaroxaban Pseudodimer) 関連製品
- 86674-78-4((2S)-2-(tert-butylcarbamoyl)amino-3-methylbutanoic Acid)
- 2057448-57-2(N,N-Diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide)
- 2416233-98-0(tert-butyl N-3-(aminomethyl)-2,2-dimethylcyclobutylcarbamate hydrochloride)
- 1023277-41-9(3-(Piperidin-3-yloxy)aniline)
- 2274869-78-0(tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate)
- 1266214-97-4(1-(1H-indol-5-yl)cyclopropan-1-amine)
- 34210-10-1(Prostaglandin E2-d4)
- 2920048-89-9(3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)
- 1782807-58-2(3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid)
- 1804494-54-9(6-Bromo-2-(difluoromethyl)-4-fluoro-3-methylpyridine)
